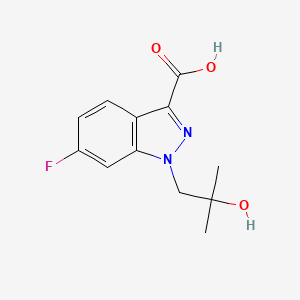
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxy-methylpropyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors such as hydrazines and ortho-substituted benzenes. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine hydrate can yield 6-fluoroindazole.
Introduction of the Hydroxy-Methylpropyl Group: The hydroxy-methylpropyl group can be introduced via alkylation reactions. For example, the reaction of 6-fluoroindazole with 2-bromo-2-methylpropanol under basic conditions can yield the desired product.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets. The hydroxy-methylpropyl group and carboxylic acid moiety can also contribute to its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindazole: Lacks the hydroxy-methylpropyl and carboxylic acid groups.
1-(2-Hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid: Lacks the fluorine atom.
6-Fluoro-1H-indazole-3-carboxylic acid: Lacks the hydroxy-methylpropyl group.
Uniqueness
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is unique due to the combination of the fluorine atom, hydroxy-methylpropyl group, and carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13FN2O3 |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
6-fluoro-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,18)6-15-9-5-7(13)3-4-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
InChI Key |
MJYQDMDHXGEQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C2=C(C=CC(=C2)F)C(=N1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



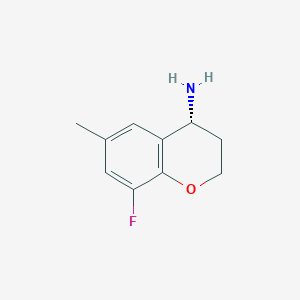
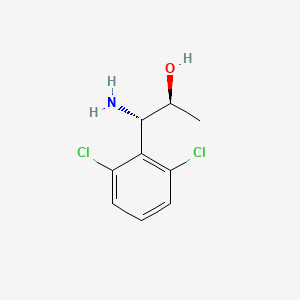
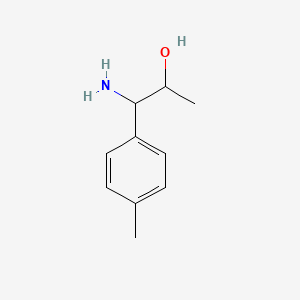
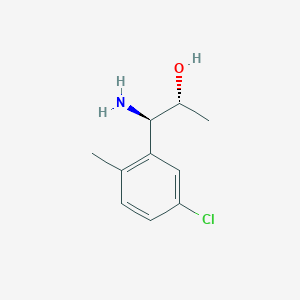
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)

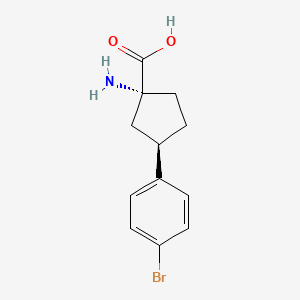
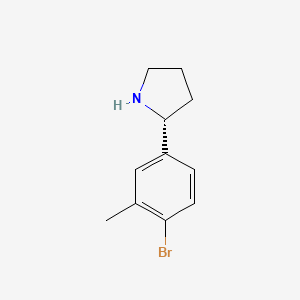

![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
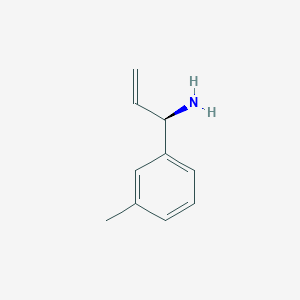
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)
